molecular formula C10H11ClO2S B2739016 3-Phenylcyclobutane-1-sulfonyl chloride CAS No. 2408963-92-6

3-Phenylcyclobutane-1-sulfonyl chloride

Cat. No.: B2739016
CAS No.: 2408963-92-6
M. Wt: 230.71
InChI Key: NBTUKYYILZUSHI-MGCOHNPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₁ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a cyclobutane ring, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3-phenylcyclobutanol with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The general reaction is as follows:

C6H5C4H7OH+SOCl2C6H5C4H7SO2Cl+HCl+SO2\text{C}_6\text{H}_5\text{C}_4\text{H}_7\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_4\text{H}_7\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 C6​H5​C4​H7​OH+SOCl2​→C6​H5​C4​H7​SO2​Cl+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of thionyl chloride remains the preferred reagent due to its efficiency in converting alcohols to sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfides/Thiols: Formed by reduction.

Scientific Research Applications

3-Phenylcyclobutane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Medicinal Chemistry: It is employed in the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Benzene Sulfonyl Chloride: Similar in structure but lacks the cyclobutane ring.

    Toluene Sulfonyl Chloride: Contains a methyl group instead of the cyclobutane ring.

    Cyclohexane Sulfonyl Chloride: Contains a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

3-Phenylcyclobutane-1-sulfonyl chloride is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

3-phenylcyclobutane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUKYYILZUSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935090-80-4
Record name 3-phenylcyclobutane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.